molecular formula C35H26 B1361228 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene CAS No. 2519-10-0

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

Cat. No.: B1361228
CAS No.: 2519-10-0
M. Wt: 446.6 g/mol
InChI Key: YGLVWOUNCXBPJF-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is an organic compound with the molecular formula C35H26. It is characterized by a cyclopentadiene ring substituted with five phenyl groups. This compound is known for its stability and unique structural properties, making it a valuable reactant in organic synthesis and material science .

Biochemical Analysis

Biochemical Properties

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been used as a dopant in poly(3-alkylthiophene) diodes to enhance their electroluminescence efficiency . Additionally, it has been utilized in the preparation of monodisperse and highly fluorescent silica nanoparticles . The compound interacts with enzymes and proteins, influencing their activity and stability. For instance, it can bind to specific sites on enzymes, altering their conformation and affecting their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the photoluminescence properties of cells, making it useful in imaging and diagnostic applications . Furthermore, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound has been found to enhance the electroluminescence efficiency of poly(3-alkylthiophene) diodes by interacting with the polymer matrix . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is stable under standard laboratory conditions, but its degradation products can influence cellular processes over time . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, making it suitable for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in energy production and biosynthesis, thereby affecting overall cellular metabolism . Its interactions with metabolic pathways make it a valuable tool for studying cellular processes and metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can localize to specific cellular compartments, influencing its accumulation and activity

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene can be synthesized through the reaction of diphenylacetylene with phenylacetylene in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cycloaddition Reactions: Result in the formation of fused ring systems.

    Substitution Reactions:

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical applications .

Properties

IUPAC Name

(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLVWOUNCXBPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348319
Record name 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2519-10-0
Record name 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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